molecular formula C9H15N3 B6331524 3-Cyclohexyl-1H-pyrazol-4-amine CAS No. 1249721-12-7

3-Cyclohexyl-1H-pyrazol-4-amine

Cat. No.: B6331524
CAS No.: 1249721-12-7
M. Wt: 165.24 g/mol
InChI Key: VPHZSKWFOVXBLC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group at the 3-position and an amino group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Catalysts such as palladium or rhodium may be employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit p38MAPK, a kinase involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1H-pyrazol-4-amine is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and may improve its ability to interact with hydrophobic pockets in proteins. This structural feature can lead to increased potency and selectivity in its biological activities compared to similar compounds .

Properties

IUPAC Name

5-cyclohexyl-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHZSKWFOVXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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